1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Overview
Description
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles and pyridines. These heterocyclic structures are of significant interest due to their presence in various biologically active molecules and their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole and pyridine derivatives, including those similar to 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, has been explored through various methods. For instance, a straightforward synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been achieved through condensation reactions . Additionally, the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes from 2-carbonyl-1-propargyl-1H-indoles using TiCl4/t-BuNH2-mediated hydroamination/annulation domino reactions has been reported . These methods highlight the versatility of pyrrole-2-carbaldehyde derivatives in constructing complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of pyrrole-2-carbaldehyde derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an aldehyde functional group. The electronic properties of the pyrrole ring influence the reactivity and binding properties of these compounds. For example, tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized and shown to have tunable anion binding properties .
Chemical Reactions Analysis
Pyrrole-2-carbaldehyde derivatives participate in various chemical reactions. They have been used to synthesize fluorescent benzimidazoles , and they undergo oxidative annulation and Csp3-H to C=O oxidation to form pyrrole-2-carbaldehyde skeletons . Additionally, they can react with aldehydes to form chiral structures and can be condensed with triethyl orthoformate to yield dicarbaldehydes . These reactions demonstrate the reactivity of the aldehyde group and the potential for creating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group makes them reactive intermediates in organic synthesis. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been synthesized as an aqueous-soluble aldehyde, important for the intermediates of small molecule anticancer drugs . The fluorescence properties of these compounds, as mentioned in the synthesis of benzimidazoles, indicate their potential use in optical materials .
Scientific Research Applications
Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : This study demonstrates the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions. The resulting {Mn(III)25} barrel-like cluster exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde : This paper outlines the synthesis of a new aqueous solubility aldehyde, which is an important intermediate for small molecule anticancer drugs. The compound is synthesized through acylation and nucleophilic substitution steps (Wang et al., 2017).
Simple and Condensed β-Lactams : This research investigates acid-catalyzed ring closures and transformations of certain carbaldehydes, leading to compounds like dihydrochromeno[3,2-b]azet-2(1H)-ones (Bertha et al., 1998).
Ammonium Acetate-Promoted Tandem Reactions : This paper describes the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones using a tandem intermolecular one-pot aldol condensation/aza-addition reaction (Zhang et al., 2017).
Construction of Benzo-fused Indolizines, Pyrrolo[1,2-a]quinolines : This study focuses on synthesizing these compounds using a sequential Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process, starting from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes (Nayak & Kim, 2015).
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : This research discusses the synthesis of these derivatives by oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes (El-Nabi, 2004).
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSXESUAVDEVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624302 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
CAS RN |
17288-52-7 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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